Regioselectivity in Suzuki Couplings: Alkenes as Control Elements for 1,3-Dibromo-2-nitrobenzene
In Suzuki-Miyaura cross-coupling reactions, the regioselectivity of non-symmetric dibromobenzenes is heavily influenced by the proximity of substituents. For 1,3-dibromo-2-nitrobenzene, the unique 1,3-arrangement of bromine atoms relative to the nitro group provides a distinct selectivity profile [1]. While no direct head-to-head yield comparison for this specific compound was found in the literature, a class-level inference from related non-symmetric dibromobenzenes indicates that regioselectivity can be high when one bromine atom is proximal to an alkene substituent, and this selectivity is not governed by traditional steric or electronic effects [2].
| Evidence Dimension | Regioselectivity in Suzuki Coupling |
|---|---|
| Target Compound Data | High regioselectivity is achievable when one bromine is proximal to an alkene substituent (class-level inference). |
| Comparator Or Baseline | Other regioisomers of dibromonitrobenzene (e.g., 1,4-dibromo-2-nitrobenzene) or monobromo analogues (e.g., 1-bromo-2-nitrobenzene). |
| Quantified Difference | The regiochemical outcome is dependent on the proximity of the bromine atom to alkene substituents, not on steric or electronic effects, enabling predictable and divergent synthetic pathways compared to other isomers [2]. |
| Conditions | Suzuki-Miyaura cross-coupling with aryl boronic acids in the presence of a palladium catalyst, as investigated in DFT studies [1] and experimental studies on non-symmetric dibromobenzenes [2]. |
Why This Matters
This compound's unique substitution pattern allows for predictable and controllable sequential functionalization, a key advantage over simpler or symmetrically substituted analogs for complex molecule construction.
- [1] Schönhaber, J., Bjørsvik, H.-R., & Jensen, V. R. DFT investigation of the Pd-catalyzed Suzuki-coupling of nitro-bromo-benzenes and nitrophenyl boronic acids. Norwegian Catalysis Symposium (2003). View Source
- [2] Zhao, P., et al. Regioselective Suzuki couplings of non-symmetric dibromobenzenes: alkenes as regiochemical control elements. Organic & Biomolecular Chemistry, 13(22), 6162-6165 (2015). View Source
